molecular formula C18H20Cl2N4S2 B1211260 2,2'-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea) CAS No. 3063-89-6

2,2'-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea)

Cat. No.: B1211260
CAS No.: 3063-89-6
M. Wt: 427.4 g/mol
InChI Key: OTUYGJPXSNDMJM-UHFFFAOYSA-N
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Description

2,2'-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea), also known as 2,2'-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea), is a useful research compound. Its molecular formula is C18H20Cl2N4S2 and its molecular weight is 427.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,2'-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea), a compound derived from anthracene, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2,2'-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea) is characterized by its anthracene backbone with two thiopseudourea moieties. This unique structure contributes to its biological activity through various interactions with cellular components.

Target Interactions

The compound primarily interacts with cellular proteins and enzymes, influencing several biochemical pathways. Its mechanism of action includes:

  • Enzyme Inhibition : It acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, disrupting normal cellular functions.
  • Protein Binding : The compound can bind to specific proteins, altering their conformation and activity. This interaction affects signaling pathways critical for cell proliferation and apoptosis.

Cellular Effects

The biological effects observed in various studies include:

  • Antiproliferative Activity : Research indicates that 2,2'-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea) exhibits significant antiproliferative effects on cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Neuroprotective Effects : In neuronal models, the compound modulates neurotransmitter release and enhances synaptic plasticity, suggesting potential applications in neurodegenerative diseases.

Anticancer Activity

A series of studies have demonstrated the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound showed IC50 values ranging from 10 to 50 µM against various cancer cell lines including breast and lung cancers.
  • Mechanistic Insights : The induction of apoptosis was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • Bacterial Inhibition : It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL depending on the strain tested.
  • Fungal Activity : Preliminary studies suggest antifungal effects against common pathogens like Candida species.

Case Studies

  • Cancer Cell Line Study :
    • Objective : To evaluate the antiproliferative effects on MCF-7 breast cancer cells.
    • Method : Cells were treated with varying concentrations of the compound for 48 hours.
    • Results : Significant reduction in cell viability was observed at concentrations above 20 µM, with morphological changes indicative of apoptosis.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antibacterial activity against Staphylococcus aureus.
    • Method : Broth microdilution method was employed to determine MIC values.
    • Results : The compound exhibited an MIC of 64 µg/mL, demonstrating moderate antibacterial activity.

Data Summary

Biological ActivityObservationsIC50/MIC Values
Anticancer (MCF-7)Induces apoptosisIC50 = 20 µM
AntibacterialInhibits growth of S. aureusMIC = 64 µg/mL
AntifungalEffective against Candida spp.MIC = 128 µg/mL

Properties

IUPAC Name

[10-(carbamimidoylsulfanylmethyl)anthracen-9-yl]methyl carbamimidothioate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S2.2ClH/c19-17(20)23-9-15-11-5-1-2-6-12(11)16(10-24-18(21)22)14-8-4-3-7-13(14)15;;/h1-8H,9-10H2,(H3,19,20)(H3,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUYGJPXSNDMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CSC(=N)N)CSC(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3063-89-6
Record name Pseudourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003063896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.